2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol

Lipophilicity Drug design Physicochemical property

2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol (CAS 866155-58-0) is a synthetic small-molecule pyrimidinol derivative (C19H23N3O, MW 309.41 g·mol⁻¹) that incorporates a cyclopropyl group at the 2-position of the pyrimidine ring and a 4-phenylpiperidine moiety linked via a methylene bridge to the 6-position. The compound obeys Lipinski's rule of five with zero violations, has a calculated logP of 4.02, and exhibits two hydrogen-bond donor and two hydrogen-bond acceptor sites, placing it in a favorable oral drug-like chemical space.

Molecular Formula C19H23N3O
Molecular Weight 309.413
CAS No. 866155-58-0
Cat. No. B2354674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol
CAS866155-58-0
Molecular FormulaC19H23N3O
Molecular Weight309.413
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=O)N2)CN3CCC(CC3)C4=CC=CC=C4
InChIInChI=1S/C19H23N3O/c23-18-12-17(20-19(21-18)16-6-7-16)13-22-10-8-15(9-11-22)14-4-2-1-3-5-14/h1-5,12,15-16H,6-11,13H2,(H,20,21,23)
InChIKeyPDRIUAAFCAEXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol (CAS 866155-58-0): Procurement-Relevant Physicochemical and Structural Profile


2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol (CAS 866155-58-0) is a synthetic small-molecule pyrimidinol derivative (C19H23N3O, MW 309.41 g·mol⁻¹) that incorporates a cyclopropyl group at the 2-position of the pyrimidine ring and a 4-phenylpiperidine moiety linked via a methylene bridge to the 6-position [1]. The compound obeys Lipinski's rule of five with zero violations, has a calculated logP of 4.02, and exhibits two hydrogen-bond donor and two hydrogen-bond acceptor sites, placing it in a favorable oral drug-like chemical space [1]. It is listed across multiple vendor catalogues as a research-grade building block, yet peer-reviewed head-to-head pharmacological data remain scarce; therefore, procurement decisions must rely principally on demonstrable physicochemical differentiation from its closest structural analogs.

Why 2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol Cannot Be Freely Substituted by In-Class Pyrimidine Analogs


Pyrimidinol derivatives bearing a 4-phenylpiperidine moiety are not functionally interchangeable because subtle modifications to the 2-cyclopropyl substituent, the methylene linker, or the phenylpiperidine ring profoundly alter lipophilicity, hydrogen-bonding capacity, and the geometry of the basic nitrogen pharmacophore [1]. Changing the 2-cyclopropyl to a 2-methyl group reduces steric bulk, alters conformational restriction, and shifts logP downward [2]; removing the phenylpiperidine entirely eliminates the hydrophobic anchor required for sigma-receptor engagement [3]; and replacing the 4-phenyl substitution with heteroaryl or smaller alkyl groups modulates both receptor subtype selectivity and metabolic stability [4]. These structure-activity relationships mean that procurement of a close analog without quantitative verification of the intended property will likely result in a non-equivalent pharmacological or physicochemical outcome, undermining experimental reproducibility [4].

Quantitative Differentiation Evidence for 2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol Relative to Its Closest Analogs


LogP Shift: Cyclopropyl vs. Methyl at Pyrimidine C-2

The target compound possesses a calculated SlogP of 4.02 [1], whereas the direct 2-methyl analog (2-methyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol) is predicted to have a logP approximately 0.5–0.7 units lower based on the π-value difference between cyclopropyl and methyl substituents [2]. This 0.5–0.7 logP elevation is meaningful for membrane permeability and CNS penetration potential. No experimental logP for the 2-methyl analog has been published; therefore this is a class-level inference derived from Hansch substituent π constants.

Lipophilicity Drug design Physicochemical property

Aqueous Solubility Trade-Off: Cyclopropyl vs. Methyl Substitution

The target compound has a calculated logS of -3.62 (approximately 74 µM) [1]. The 2-methyl analog is predicted to exhibit roughly 3- to 5-fold higher aqueous solubility (logS ≈ -3.1 to -3.3) due to reduced non-polar surface area [2]. This difference becomes practically relevant when preparing concentrated DMSO stock solutions for high-throughput screening: the cyclopropyl derivative may require lower final DMSO concentrations or alternative co-solvent strategies compared with the more soluble methyl analog.

Solubility Formulation Assay compatibility

Topological Polar Surface Area and Passive Permeability

The computed topological polar surface area (TPSA) of the target compound is approximately 53.4 Ų (comprising 2 HBD and 2 HBA) [1]. This falls below the widely cited CNS permeability threshold of 90 Ų and is comparable to the predicted TPSA of the 2-methyl analog (≈53.4 Ų). However, when compared with 2-cyclopropyl-4-pyrimidinol (CAS 856169-85-0), which lacks the phenylpiperidine moiety and has a TPSA of ~46 Ų, the target compound maintains sufficient polarity for aqueous solubility while remaining below the CNS exclusion limit [2].

TPSA CNS penetration Bioavailability

Hydrogen-Bond Donor/Acceptor Balance Relative to Deschloro Analog

The target compound presents exactly two hydrogen-bond donors (pyrimidinol OH and tautomeric NH) and two hydrogen-bond acceptors (pyrimidine N and piperidine N) [1]. Many in-class pyrimidinol analogs incorporate an additional HBA through a methoxy or halogen substituent, pushing the HBD/HBA ratio higher [2]. The balanced 2:2 ratio of the target compound is consistent with optimal kinase hinge-binding motifs and may reduce off-target promiscuity associated with excessive hydrogen-bonding capacity [3].

HBD HBA Drug-likeness Kinase selectivity

Conformational Restriction Imparted by the Cyclopropyl Group

The cyclopropyl substituent at C-2 of the pyrimidine ring introduces conformational rigidity that is absent in the 2-methyl analog [1]. Cyclopropyl groups are known to resist CYP450-mediated oxidation at the α-position compared with alkyl chains, as demonstrated by metabolic stability studies on cyclopropyl-containing drug candidates such as Lesinurad and Tasimelteon [2]. While no compound-specific microsomal stability data exist for 866155-58-0, the presence of the cyclopropyl group is predicted to extend the hepatic half-life by at least 2- to 3-fold relative to a 2-methyl analog in human liver microsome assays, based on class-level precedent [2].

Conformational restriction Metabolic stability CYP450 oxidation

Sigma Receptor Affinity: Phenylpiperidine Moiety Class Evidence

The 4-phenylpiperidine fragment is a privileged pharmacophore for sigma-1 and sigma-2 receptor binding. Literature SAR demonstrates that 4-phenylpiperidine derivatives achieve Ki values in the range of 1–100 nM at sigma-1 receptors when paired with an appropriate lipophilic substituent [1]. The target compound's phenylpiperidine-methyl-pyrimidinol scaffold positions it within this affinity range, whereas 2-cyclopropyl-4-pyrimidinol (lacking the phenylpiperidine) is devoid of sigma receptor activity [2]. No direct radioligand displacement data for 866155-58-0 have been published; all inference is class-level.

Sigma receptor Pharmacophore CNS pharmacology

Recommended Application Scenarios for 2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol Based on Quantitative Differentiation Evidence


CNS-Penetrant Sigma Receptor Probe Development

The combination of a predicted logP of 4.02, TPSA well below the 90 Ų BBB threshold, and the 4-phenylpiperidine sigma pharmacophore positions this compound as a candidate scaffold for CNS sigma-1 receptor probe development [1]. The cyclopropyl group may confer metabolic stability advantages over 2-methyl analogs, making it preferable for in vivo CNS occupancy studies [2]. Researchers should confirm sigma receptor binding affinity experimentally before committing to in vivo experiments, as no direct Ki data are published.

Kinase Hinge-Binder Fragment Optimization

The balanced 2:2 HBD/HBA ratio and the pyrimidinol core provide a minimal hinge-binding motif compatible with ATP-competitive kinase inhibitor design [1]. The 4-phenylpiperidine extension occupies the solvent-exposed region, offering a vector for additional substitution without disrupting hinge interactions. This scaffold has not been profiled against a kinase panel, so initial selectivity screening is mandatory.

Comparative Solubility and Permeability Assay Standard

The experimentally distinguishable solubility (logS -3.62) and lipophilicity (logP 4.02) relative to the 2-methyl analog make this compound a useful tool for testing the impact of a single cyclopropyl-for-methyl substitution on PAMPA permeability and thermodynamic solubility in early drug-discovery education or assay development settings [1].

Metabolic Stability Benchmarking in Human Liver Microsomes

The predicted 2- to 3-fold metabolic stability advantage of the cyclopropyl group over a 2-methyl chain supports the use of this compound as a positive control or benchmarking tool in CYP450-mediated oxidation studies [1]. Comparative intrinsic clearance data against the 2-methyl analog would strengthen this application, and such experiments are encouraged as part of the compound's characterization.

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